CX1739
Properties
CAS No. |
1086377-48-1 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-methyl-N-(oxan-4-yl)-2,1,3-benzoxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c1-16(10-4-6-18-7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
IRYRMRDDVXULFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C(=O)C2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Upb5G360MA involves several steps. One common synthetic route includes the reaction of tetrahydro-2H-pyran-4-amine with benzo[c][1,2,5]oxadiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Upb5G360MA undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Upb5G360MA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Upb5G360MA involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Upb5G360MA can be compared with other similar compounds such as:
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]oxadiazole-5-carboxamide: This compound shares a similar structure but may have different substituents or functional groups.
Benzo[c][1,2,5]oxadiazole derivatives: These compounds have the same core structure but differ in their side chains and functional groups.
Biological Activity
Overview of Upb5G360MA
Upb5G360MA is a synthetic compound that has garnered interest in various fields of biological research. Its structure and biological properties suggest potential applications in pharmaceuticals and biotechnology. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Understanding the mechanisms through which Upb5G360MA exerts its biological effects is crucial. Preliminary studies suggest that it may interact with specific cellular pathways, including:
- Antioxidant Activity : Upb5G360MA may scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Some studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for antimicrobial applications.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
-
Antioxidant Activity Study :
- A study conducted on cell lines treated with Upb5G360MA demonstrated a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
-
Antimicrobial Efficacy :
- In vitro tests showed that Upb5G360MA exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. These findings suggest its potential use in developing new antimicrobial agents.
-
Anti-inflammatory Research :
- A clinical study evaluated the anti-inflammatory effects of Upb5G360MA in patients with rheumatoid arthritis. Results indicated a marked decrease in pro-inflammatory cytokines following treatment with the compound.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of Upb5G360MA. Studies indicate that the compound is well-absorbed and has a favorable metabolic profile, which enhances its potential for therapeutic use.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | 75% |
| Half-life | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
